1-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
1-(4-Chlorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a trifluoromethyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core cyclopentanecarboxamide structure. One common approach is to react cyclopentanone with chloroacetic acid to form cyclopentanecarboxylic acid, which is then converted to its acid chloride. This acid chloride can then be reacted with 4-chlorophenylamine to introduce the chlorophenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been studied for potential use in drug discovery and development.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Its unique properties make it suitable for use in materials science and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other cyclopentanecarboxamide derivatives or compounds with similar functional groups. the presence of the trifluoromethyl group and the specific arrangement of the chlorophenyl and pyrazolyl moieties contribute to its distinct properties and reactivity.
List of Similar Compounds
Cyclopentanecarboxamide derivatives
Trifluoromethyl-substituted pyrazoles
Chlorophenyl-containing compounds
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for innovation in drug discovery, materials science, and industrial chemistry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O/c19-14-5-3-13(4-6-14)17(8-1-2-9-17)16(26)23-10-12-25-11-7-15(24-25)18(20,21)22/h3-7,11H,1-2,8-10,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCLERQMXEUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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